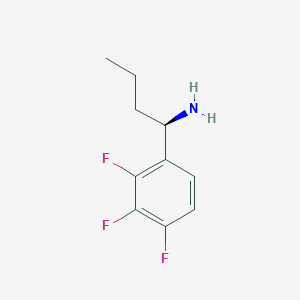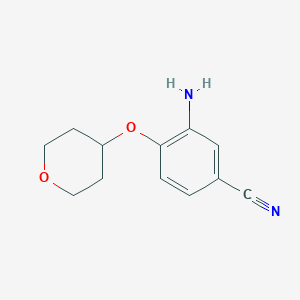
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a trifluorophenyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and butan-1-amine.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the amine group is introduced to the trifluorophenyl ring under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction, and solvents like ethanol or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce more saturated amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. Pathways involved could include signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)propan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine may exhibit unique properties such as higher stability, enhanced reactivity, or better pharmacokinetic profiles. The specific arrangement of the trifluorophenyl group and the butan-1-amine backbone can influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
BYLHLLUDOCQWFB-MRVPVSSYSA-N |
Isomerische SMILES |
CCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Kanonische SMILES |
CCCC(C1=C(C(=C(C=C1)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)





![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)



